molecular formula C10H15Cl2N3O B3264742 Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride CAS No. 39640-05-6

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

Cat. No.: B3264742
CAS No.: 39640-05-6
M. Wt: 264.15 g/mol
InChI Key: QBPKUQIUNJYTGA-UHFFFAOYSA-N
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Description

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O. It is a derivative of piperazine and pyridine, which are both significant in medicinal chemistry due to their wide range of biological activities. This compound is often used in research and development for its potential therapeutic properties.

Mechanism of Action

Target of Action

The primary target of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol . This enzyme is considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This leads to an increase in the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL by this compound affects the endocannabinoid system . By preventing the degradation of 2-AG, it enhances the activation of cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, mood, and memory . Moreover, MAGL is also involved in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .

Pharmacokinetics

Its molecular weight is 19123 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, enhancing the activation of cannabinoid receptors . This can have various effects depending on the specific physiological process involved. For instance, it can potentially alleviate symptoms in neurodegenerative diseases, reduce pain and inflammation, and inhibit the progression of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride typically involves the reaction of piperazine with pyridine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.

Scientific Research Applications

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and development.

Properties

IUPAC Name

piperazin-1-yl(pyridin-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKUQIUNJYTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-05-6
Record name 1-(pyridine-4-carbonyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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